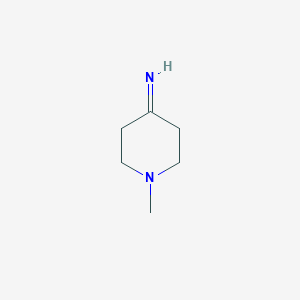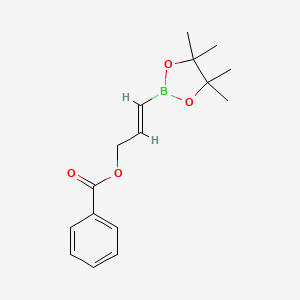
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl benzoate is an organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl benzoate typically involves the reaction of allyl benzoate with a boronic ester. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between the allyl benzoate and the boronic ester under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various biaryl compounds.
Scientific Research Applications
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl benzoate has several applications in scientific research:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl benzoate involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the transmetalation, oxidative addition, and reductive elimination steps, leading to the formation of biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl benzoate is unique due to its specific structure, which combines an allyl benzoate moiety with a boron-containing dioxaborolane ring. This unique structure allows it to participate in a variety of chemical reactions, particularly in the formation of carbon-carbon bonds, making it a valuable compound in organic synthesis.
Properties
CAS No. |
581802-28-0 |
|---|---|
Molecular Formula |
C16H21BO4 |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] benzoate |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-8-12-19-14(18)13-9-6-5-7-10-13/h5-11H,12H2,1-4H3/b11-8+ |
InChI Key |
KTWIIHFAWHONTM-DHZHZOJOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


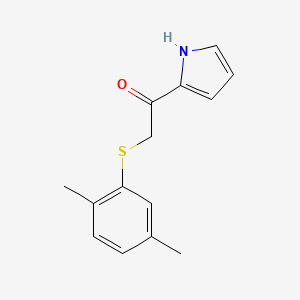
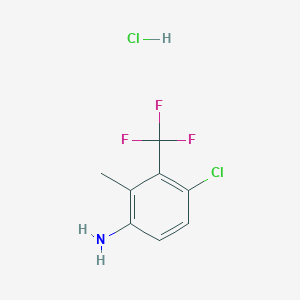
![2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14150367.png)
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)



![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)
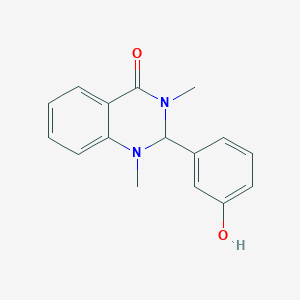
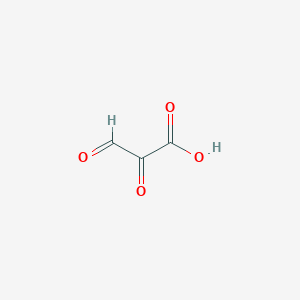
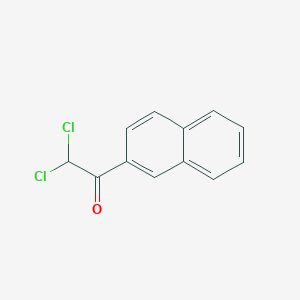
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

